molecular formula C26H24FN3O3S2 B15086353 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B15086353
M. Wt: 509.6 g/mol
InChI Key: LHOOAVDFKFBIIB-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, an ethoxyphenyl group, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzothienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothienopyrimidine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and suitable catalysts.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the benzothienopyrimidine intermediate with a fluorophenylacetamide derivative. This step may require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and low temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
  • 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the fluorophenylacetamide moiety contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C26H24FN3O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C26H24FN3O3S2/c1-2-33-19-12-10-18(11-13-19)30-25(32)23-20-8-3-4-9-21(20)35-24(23)29-26(30)34-15-22(31)28-17-7-5-6-16(27)14-17/h5-7,10-14H,2-4,8-9,15H2,1H3,(H,28,31)

InChI Key

LHOOAVDFKFBIIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)F)SC5=C3CCCC5

Origin of Product

United States

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